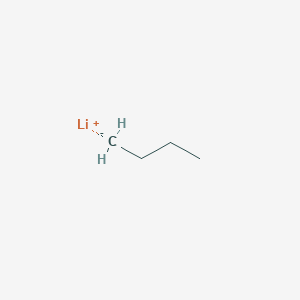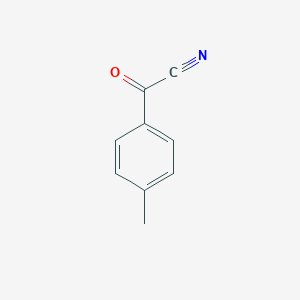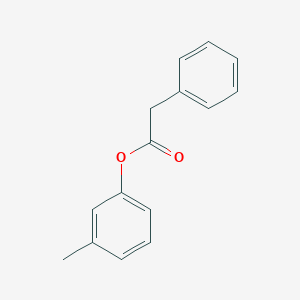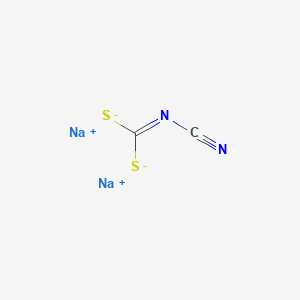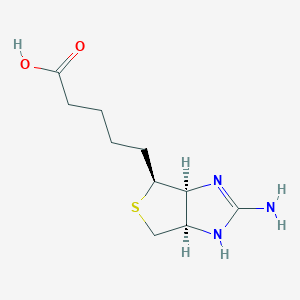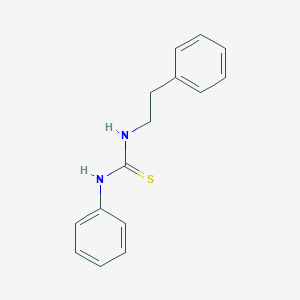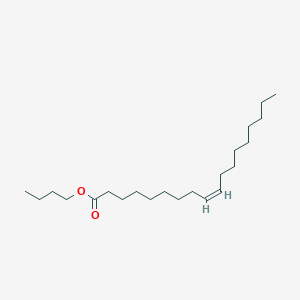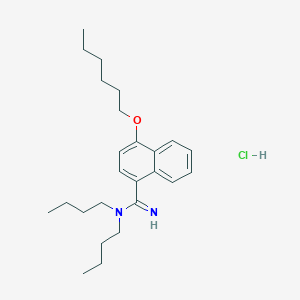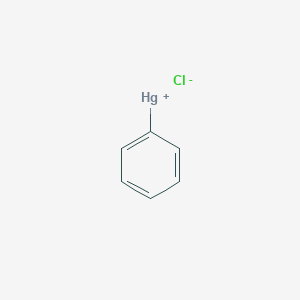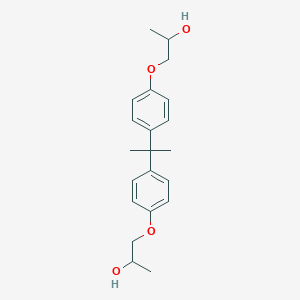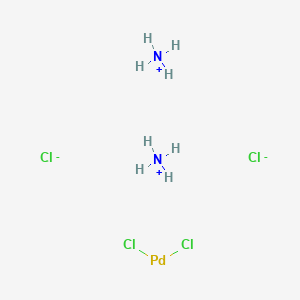
Tetracloro paladato(II) de amonio
Descripción general
Descripción
Ammonium tetrachloropalladate(II) is a chemical compound with the formula (NH4)2PdCl4. It is a palladium complex that appears as an olive green to brown powder. This compound is primarily used in various industrial and research applications due to its catalytic properties and ability to form complexes with other molecules .
Aplicaciones Científicas De Investigación
Ammonium tetrachloropalladate(II) is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a precursor for the synthesis of palladium nanoparticles and other palladium-based catalysts.
Biology: It is used in the study of palladium’s biological interactions and potential therapeutic applications.
Medicine: Investigated for its potential use in cancer treatment due to its ability to form complexes with biological molecules.
Industry: Employed in catalysis for organic synthesis, including hydrogenation and carbon-carbon coupling reactions
Mecanismo De Acción
Target of Action
Ammonium tetrachloropalladate(II) primarily targets creatinine . Creatinine is a waste product produced by muscles from the breakdown of a compound called creatine. It is removed from the body by the kidneys, which filter almost all of it from the blood and release it into the urine .
Mode of Action
Ammonium tetrachloropalladate(II) interacts with creatinine to form various palladium-creatinine complexes . These complexes have applications in semiconductors, catalysis, mixed oxidation state studies, and electron conductivity .
Biochemical Pathways
The formation of palladium-creatinine complexes suggests that it may influence pathways related to creatinine metabolism and palladium biochemistry .
Result of Action
The primary result of ammonium tetrachloropalladate(II)'s action is the formation of palladium-creatinine complexes . These complexes have been used in various applications, including semiconductors, catalysis, mixed oxidation state studies, and electron conductivity .
Action Environment
The action, efficacy, and stability of ammonium tetrachloropalladate(II) can be influenced by various environmental factors. Furthermore, the formation of palladium-creatinine complexes may be influenced by factors such as pH, temperature, and the presence of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium tetrachloropalladate(II) can be synthesized by reacting palladium(II) chloride (PdCl2) with ammonium chloride (NH4Cl) in an aqueous solution. The reaction typically proceeds as follows:
PdCl2+2NH4Cl→(NH4)2PdCl4
The reaction is carried out under controlled conditions, often at room temperature, to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of ammonium tetrachloropalladate(II) involves similar reaction conditions but on a larger scale. The process may include additional purification steps to achieve high purity levels required for specific applications .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium tetrachloropalladate(II) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state palladium compounds.
Reduction: It can be reduced to metallic palladium, often used in catalytic processes.
Substitution: Ligand exchange reactions where chloride ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Ligands such as phosphines, amines, or other halides under mild conditions.
Major Products:
Oxidation: Higher oxidation state palladium complexes.
Reduction: Metallic palladium.
Substitution: Various palladium-ligand complexes.
Comparación Con Compuestos Similares
Potassium tetrachloropalladate(II) (K2PdCl4): Similar in structure but uses potassium ions instead of ammonium.
Sodium tetrachloropalladate(II) (Na2PdCl4): Uses sodium ions and has similar applications.
Ammonium tetrachloroplatinate(II) ((NH4)2PtCl4): Contains platinum instead of palladium and is used in similar catalytic applications
Uniqueness: Ammonium tetrachloropalladate(II) is unique due to its specific reactivity and ability to form stable complexes with a wide range of ligands. This makes it particularly valuable in catalysis and materials science .
Propiedades
IUPAC Name |
diazanium;tetrachloropalladium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2H3N.Pd/h4*1H;2*1H3;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKVTUVFHGUMMN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].Cl[Pd-2](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H8N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14349-67-8 (Parent) | |
| Record name | Ammonium chloropalladite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Ammonium tetrachloropalladate(II) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11890 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13820-40-1 | |
| Record name | Ammonium chloropalladite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladate(2-), tetrachloro-, ammonium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium tetrachloropalladate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Ammonium Tetrachloropalladate(II) in nanoparticle synthesis, and how does this impact its applications?
A1: Ammonium Tetrachloropalladate(II) serves as a precursor material for the synthesis of palladium nanoparticles (PdNPs) through electrochemical methods [, , ]. This compound is particularly advantageous due to its ability to be electrochemically reduced to metallic palladium, allowing for controlled deposition onto various substrates like glassy carbon electrodes or gold surfaces [, ]. The size and morphology of the resulting PdNPs can be tuned by adjusting parameters like electrodeposition potential, time, and the presence of templating agents [, ]. This control over nanoparticle characteristics is crucial as it directly influences their catalytic activity and selectivity for various chemical reactions, including formaldehyde oxidation, hydrogen evolution, and formic acid oxidation [, ].
Q2: Are there any environmental concerns associated with the use of Ammonium Tetrachloropalladate(II)?
A3: While the provided research articles do not explicitly address the environmental impact of Ammonium Tetrachloropalladate(II), it is essential to consider the potential ecological effects associated with its use, especially given its role in nanoparticle synthesis. Palladium-based nanoparticles, while valuable for various applications, can pose risks to ecosystems if released without proper management [, , ]. Therefore, research exploring the lifecycle assessment of materials containing Ammonium Tetrachloropalladate(II), including their synthesis, application, and disposal, is crucial. Developing environmentally friendly synthesis methods, recycling strategies, and understanding the fate and transport of these nanoparticles in the environment are essential steps towards ensuring their sustainable use.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



